Altiratinib (DCC-2701) is a small molecule kinase inhibitor originally developed for the treatment of glioblastoma []. It functions as a potent, selective, and orally bioavailable inhibitor of various receptor tyrosine kinases (RTKs) [, ]. Specifically, Altiratinib demonstrates balanced inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases []. These RTKs are frequently overexpressed or mutated in various tumor types and play crucial roles in regulating angiogenesis, tumor cell growth, and survival []. Notably, Altiratinib exhibits substantial blood-brain barrier penetration, making it a promising candidate for treating brain cancers and metastases [].
The synthesis of Altiratinib involves a multi-step process that integrates various chemical reactions to construct its complex molecular structure. Key steps include:
The synthesis pathway often employs coupling reactions between different intermediates, utilizing reagents that facilitate the formation of carbon-carbon or carbon-nitrogen bonds. The specific reaction conditions (temperature, solvent choice) are optimized to maximize yield and minimize by-products.
Altiratinib's molecular structure is characterized by a complex arrangement that includes multiple aromatic rings and heteroatoms. Its precise three-dimensional conformation is critical for its interaction with target kinases.
The molecular formula for Altiratinib is C19H19N5O2S, with a molecular weight of approximately 373.45 g/mol. Structural studies have utilized techniques such as X-ray crystallography to elucidate its binding conformation with target kinases like c-Met and Tropomyosin Receptor Kinase A .
Altiratinib undergoes several key chemical reactions during its interaction with target proteins:
Kinetic studies have demonstrated that Altiratinib exhibits competitive inhibition against ATP in various kinase assays. The dissociation constants (Kd) for its interactions with different kinases have been measured, providing insights into its relative potency against targets like NTRK1 .
Altiratinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in cancer progression:
Preclinical studies have shown that Altiratinib significantly reduces tumor growth in xenograft models through these mechanisms, highlighting its potential effectiveness against various malignancies .
Relevant analyses have confirmed that Altiratinib maintains its structural integrity under physiological conditions relevant for therapeutic applications .
Altiratinib has been explored for various applications beyond oncology:
The therapeutic rationale for altiratinib centers on the clinical limitations of single-target kinase inhibitors, which frequently succumb to compensatory pathway activation and microenvironment-mediated resistance. Traditional anti-angiogenic agents like bevacizumab (anti-VEGF monoclonal antibody) initially constrain tumor vascularization but trigger adaptive upregulation of alternative revascularization pathways, including HGF/MET and ANG/TIE2 signaling [2] [7]. Altiratinib’s multikinase approach addresses this evolutionary resilience through three complementary mechanisms:
Altiratinib exhibits nanomolar potency against four kinase families implicated in tumor invasion, angiogenesis, and microenvironment remodeling:
Table 1: Altiratinib’s Primary Kinase Targets and Functional Impact
Target Kinase | IC₅₀ (nM) | Ligand/Cofactor | Oncogenic Functions |
---|---|---|---|
MET | 2.7 | Hepatocyte Growth Factor (HGF) | Tumor cell migration, invasion, proliferation; Stemness maintenance [1] [6] |
TIE2 (TEK) | 8.0 | Angiopoietins (ANG1/2) | Myeloid cell recruitment, Evasive angiogenesis, Matrix remodeling [1] [9] |
VEGFR2 (KDR) | 9.2 | Vascular Endothelial Growth Factor (VEGF) | Vasculogenesis, Permeability enhancement, Endothelial survival [1] [4] |
TRKA (NTRK1) | 0.85 | Nerve Growth Factor (NGF) | Neuritogenesis, Cell differentiation/survival in TRK-fusion cancers [3] [6] |
TRKB (NTRK2) | 4.6 | Brain-Derived Neurotrophic Factor (BDNF) | Differentiation, Metastatic survival [6] [8] |
TRKC (NTRK3) | 0.93 | Neurotrophin-3 (NT-3) | Proliferation/differentiation in neural-derived tumors [6] |
MET Inhibition Dynamics:Altiratinib durably suppresses both wild-type and clinically relevant mutant MET isoforms (e.g., METY1230D IC₅₀ = 0.37 nM; METD1228N IC₅₀ = 1.3 nM) [1] [7]. This translates to functional blockade of HGF-driven phenotypes:
TIE2/VEGFR2 Angiogenic Axis Suppression:Simultaneous TIE2 and VEGFR2 inhibition addresses complementary vascularization pathways. While VEGFR2 blockade prunes existing tumor vasculature, TIE2 inhibition prevents TIE2-expressing monocyte/macrophage (TEM)-driven revascularization and matrix metalloproteinase-mediated invasion [2] [5]. In bevacizumab-resistant glioblastoma models, altiratinib reduced microvessel density by >80% and TEM infiltration by 75% compared to bevacizumab monotherapy [2].
TRK Family Targeting:Altiratinib’s sub-nanomolar potency against TRK kinases (particularly TRKA/C) enables activity in TRK-fusion positive cancers. It inhibits proliferation in KM-12 cells harboring TPM3-TRKA fusions, positioning it for NTRK-driven malignancies [6] [8].
The tumor microenvironment (TME) generates formidable resistance to targeted therapies through stromal cell recruitment, cytokine signaling, and adaptive pathway activation. Altiratinib’s balanced multikinase profile directly counteracts three TME-mediated resistance mechanisms:
Table 2: Microenvironment Resistance Mechanisms Addressed by Altiratinib
Resistance Mechanism | Key Effectors | Altiratinib’s Counteractive Action | Experimental Evidence |
---|---|---|---|
Evasive Revascularization | VEGF/VEGFR2 → Hypoxia → ANG/TIE2 | Dual VEGFR2/TIE2 blockade prevents compensatory angiogenesis | 90% reduction in microvessel density in bevacizumab-resistant glioblastoma [2] [5] |
Myeloid Cell-Mediated Invasion | TIE2+ macrophages (TEMs), MMP secretion | TIE2 inhibition reduces TEM recruitment and tumor border infiltration | 70-80% decrease in F4/80+ macrophage infiltration in GSC xenografts [2] [9] |
HGF/MET-Driven Escape | Stromal HGF secretion → MET activation | MET inhibition blocks paracrine HGF signaling and invasion | Suppression of HGF-induced mesenchymal markers (N-cadherin, vimentin) in resistant tumors [1] [7] |
Integrated Microenvironment Modulation:In bevacizumab-resistant glioblastoma models, altiratinib monotherapy reduced tumor volume by 60%, while combination with bevacizumab achieved 85% reduction—significantly outperforming single-agent therapy [2] [9]. This efficacy stems from coordinated actions:
Overcoming Therapeutic Resistance:Glioblastoma stem cells (GSCs) exposed to bevacizumab exhibit hyperactivated MET signaling. Altiratinib suppresses phospho-MET in GSC lines (IC₅₀ = 0.85–2.2 nM) and inhibits viability across genetically diverse GSCs (e.g., GSC11, GSC17, GSC231) [2] [9]. When combined with bevacizumab, it prolongs survival by 100% compared to bevacizumab alone in orthotopic models—demonstrating critical synergy against microenvironment-driven resistance [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7